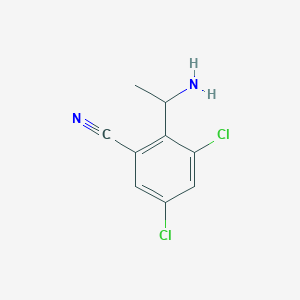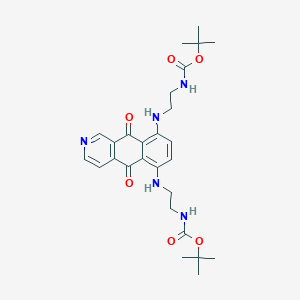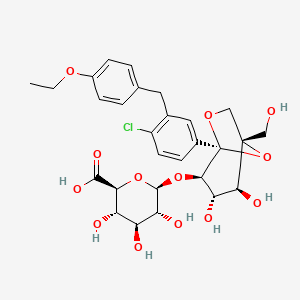
Ertugliflozin metabolite M5a
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ertugliflozin metabolite M5a, also known as ertugliflozin-2-O-β-glucuronide, is a pharmacologically inactive glucuronide metabolite of ertugliflozin. Ertugliflozin is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2) and is used in the treatment of type 2 diabetes mellitus. The metabolite M5a is formed through the glucuronidation process, primarily mediated by the enzyme UDP-glucuronosyltransferase (UGT) .
准备方法
Synthetic Routes and Reaction Conditions: Ertugliflozin metabolite M5a is synthesized through the glucuronidation of ertugliflozin. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to ertugliflozin, forming the glucuronide conjugate. The reaction conditions typically involve the use of human liver microsomes (HLMs) and cofactors such as UDP-glucuronic acid (UDPGA) .
Industrial Production Methods: The industrial production of this compound follows similar principles as the synthetic routes. Large-scale production involves the use of bioreactors containing human liver microsomes and the necessary cofactors to facilitate the glucuronidation process. The reaction is monitored and optimized to ensure high yield and purity of the metabolite .
化学反应分析
Types of Reactions: Ertugliflozin metabolite M5a primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the parent compound, ertugliflozin, resulting in the formation of the glucuronide metabolite .
Common Reagents and Conditions: The common reagents used in the glucuronidation reaction include UDP-glucuronic acid (UDPGA) and human liver microsomes (HLMs). The reaction conditions typically involve an aqueous buffer system, optimal pH, and temperature to facilitate the enzymatic activity of UDP-glucuronosyltransferase .
Major Products Formed: The major product formed from the glucuronidation of ertugliflozin is ertugliflozin-2-O-β-glucuronide (M5a). This metabolite is pharmacologically inactive and is primarily excreted in the urine .
科学研究应用
Ertugliflozin metabolite M5a has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. Researchers study this metabolite to understand the metabolic pathways and clearance mechanisms of ertugliflozin. Additionally, the formation of M5a is used as a marker to evaluate the activity of UDP-glucuronosyltransferase enzymes in various biological systems .
In the field of medicine, the study of ertugliflozin and its metabolites, including M5a, helps in optimizing dosing regimens and improving the therapeutic efficacy of the drug. Understanding the metabolism of ertugliflozin also aids in identifying potential drug-drug interactions and adverse effects .
作用机制
Ertugliflozin metabolite M5a itself is pharmacologically inactive and does not exert any therapeutic effects. its formation is a result of the metabolic action of ertugliflozin. Ertugliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules, reducing the reabsorption of filtered glucose and increasing urinary glucose excretion. This mechanism helps in lowering blood glucose levels in patients with type 2 diabetes mellitus .
相似化合物的比较
Ertugliflozin metabolite M5a can be compared with other glucuronide metabolites of SGLT2 inhibitors, such as canagliflozin, dapagliflozin, and empagliflozin. These metabolites are also formed through glucuronidation and are pharmacologically inactive. the specific enzymes involved and the metabolic pathways may vary among different SGLT2 inhibitors .
Similar Compounds:- Canagliflozin-2-O-β-glucuronide
- Dapagliflozin-3-O-β-glucuronide
- Empagliflozin-4-O-β-glucuronide
This compound is unique in its specific formation pathway and the enzymes involved, which may influence its pharmacokinetic properties and excretion profile .
属性
CAS 编号 |
1500090-84-5 |
|---|---|
分子式 |
C28H33ClO13 |
分子量 |
613.0 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3-dihydroxy-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H33ClO13/c1-2-38-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)29)28-24(21(34)23(35)27(11-30,42-28)12-39-28)41-26-20(33)18(31)19(32)22(40-26)25(36)37/h3-8,10,18-24,26,30-35H,2,9,11-12H2,1H3,(H,36,37)/t18-,19-,20+,21-,22-,23-,24+,26-,27-,28-/m0/s1 |
InChI 键 |
KFRDLOWUHLQEAX-GCGVPRHFSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


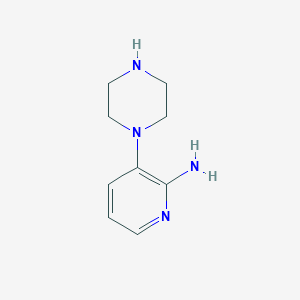
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)
![(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B13439434.png)
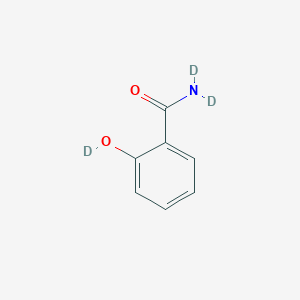

![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)

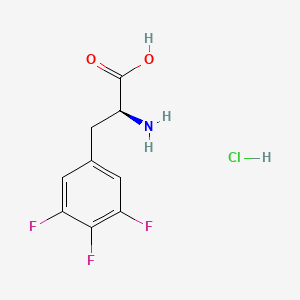
![[1-(Cyclopropylmethyl)cyclopentyl]methanamine](/img/structure/B13439468.png)
